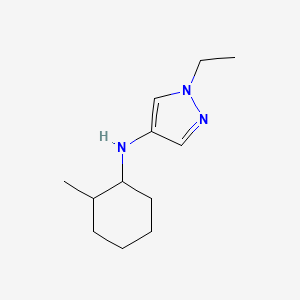

1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine

Description

1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a substituted cyclohexyl moiety at the N-position of the pyrazole ring. This compound belongs to a class of nitrogen-containing heterocycles, which are widely studied for their applications in medicinal chemistry and materials science. The ethyl group at the 1-position of the pyrazole and the 2-methylcyclohexyl substituent on the amine group contribute to its stereochemical complexity and physicochemical properties, such as solubility and lipophilicity.

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

1-ethyl-N-(2-methylcyclohexyl)pyrazol-4-amine |

InChI |

InChI=1S/C12H21N3/c1-3-15-9-11(8-13-15)14-12-7-5-4-6-10(12)2/h8-10,12,14H,3-7H2,1-2H3 |

InChI Key |

MRJVTWFCBUVPQS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NC2CCCCC2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with an ethyl group: The pyrazole ring can be alkylated using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Attachment of the 2-methylcyclohexyl moiety: This step involves the reaction of the ethyl-substituted pyrazole with 2-methylcyclohexylamine under appropriate conditions, such as heating in a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethyl and 2-methylcyclohexyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various alkyl or aryl-substituted pyrazole derivatives.

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine, as inhibitors of parasitic infections. For instance, related compounds have shown low micromolar levels of inhibition against Trypanosoma brucei, the causative agent of sleeping sickness. These findings suggest that modifications to the pyrazole structure can enhance efficacy against specific targets in parasitic organisms .

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor. Kinases are critical in various signaling pathways, and their inhibition can lead to therapeutic effects in cancer and inflammatory diseases. The design of selective inhibitors based on pyrazole scaffolds has shown promise in preclinical models, indicating that further exploration of this compound could yield significant therapeutic agents .

Signal Transduction Studies

Pyrazole derivatives are frequently used in research to study signal transduction pathways. For example, they can serve as tools to investigate the role of specific kinases in cellular processes such as inflammation and cell proliferation. The ability to selectively inhibit these pathways provides insights into disease mechanisms and potential therapeutic targets .

Binding Studies

Research involving binding assays has demonstrated that compounds similar to 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine can interact with various protein targets. Understanding these interactions is crucial for drug design and development, particularly in optimizing binding affinity and selectivity .

Chemical Intermediate Applications

Due to its unique structure, 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine can act as an intermediate in the synthesis of more complex molecules. Its ability to undergo further chemical modifications makes it valuable in the development of new pharmaceuticals or agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following pyrazol-4-amine derivatives share structural similarities with 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine, differing primarily in their substituents and regiochemistry:

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Key Features : Incorporates a pyridinyl group and cyclopropylamine.

- Synthesis : Prepared via copper-catalyzed coupling, yielding 17.9% with a melting point of 104–107°C.

- Applications : Serves as a precursor for bioactive molecules due to its aromatic and amine functionalities .

1-Ethyl-N-(3-methylcyclopentyl)-1H-pyrazol-4-amine Key Features: Cyclopentyl substituent instead of cyclohexyl. Molecular Weight: 193.29 (C₁₁H₁₉N₃).

1-Ethyl-N-(1-(furan-2-yl)ethyl)-1H-pyrazol-4-amine

- Key Features : Furan-containing ethyl group.

- Molecular Weight : 205.26 (C₁₀H₁₅N₃O).

- Limitations : Discontinued commercial availability, suggesting stability or synthesis challenges .

1-Ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

- Key Features : Phenylethyl substituent enhances aromatic interactions.

- Molecular Weight : 251.76 (C₁₃H₁₈ClN₃).

- Applications : Explored in ligand design for coordination chemistry .

Key Differences and Implications

- Substituent Effects : The 2-methylcyclohexyl group in the target compound likely increases steric hindrance compared to cyclopentyl or furan-ethyl analogs, impacting binding affinity in biological systems or catalytic applications .

- Bioactivity Potential: Trifluoromethylpyrazole hybrids (e.g., 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine) demonstrate antimycobacterial activity, suggesting that electron-withdrawing groups enhance bioactivity compared to alkyl-substituted analogs .

Biological Activity

1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine is with a molecular weight of approximately 218.3 g/mol. The compound features a five-membered pyrazole ring with an ethyl group and a 2-methylcyclohexyl substituent, which may influence its solubility and biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Preliminary studies on 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine suggest it may possess both antibacterial and antifungal properties. For instance, in vitro assays demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Interaction studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators. This inhibition could lead to reduced inflammation in various models of inflammatory diseases .

Anticancer Activity

Emerging evidence suggests that 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine may have anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MKN-45 gastric adenocarcinoma cells. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways, although further research is needed to elucidate the precise mechanisms involved .

Case Studies

The biological activities of 1-Ethyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine are likely mediated through multiple pathways:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Anti-inflammatory Action : Inhibition of key enzymes in the arachidonic acid pathway.

- Anticancer Action : Induction of apoptosis via mitochondrial pathways and modulation of oncogenes/tumor suppressor genes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.